1-Bromo-4-(cyclopropylmethoxy)benzene

Catalog No.
S690215
CAS No.
412004-56-9
M.F
C10H11BrO
M. Wt
227.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(cyclopropylmethoxy)benzene

CAS Number

412004-56-9

Product Name

1-Bromo-4-(cyclopropylmethoxy)benzene

IUPAC Name

1-bromo-4-(cyclopropylmethoxy)benzene

Molecular Formula

C10H11BrO

Molecular Weight

227.1 g/mol

InChI

InChI=1S/C10H11BrO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2

InChI Key

BDORYRCLPQIWHR-UHFFFAOYSA-N

SMILES

C1CC1COC2=CC=C(C=C2)Br

Canonical SMILES

C1CC1COC2=CC=C(C=C2)Br

1-Bromo-4-(cyclopropylmethoxy)benzene is an aromatic compound characterized by the presence of a bromine atom and a cyclopropylmethoxy group attached to a benzene ring. Its molecular formula is C12H13BrOC_{12}H_{13}BrO with a molecular weight of 269.13 g/mol. This compound is notable for its unique structure, which influences its chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or hydroxide ions under appropriate conditions. This reaction typically requires elevated temperatures and specific solvents to facilitate the substitution process.
  • Electrophilic Aromatic Substitution: The compound can also participate in electrophilic aromatic substitution reactions, where electrophiles can attack the benzene ring, leading to the formation of new substituted derivatives.
  • Suzuki Coupling: It can engage in Suzuki coupling reactions with arylboronic acids, allowing for the synthesis of biphenyl derivatives that may have enhanced biological activity or utility in materials science.

The synthesis of 1-Bromo-4-(cyclopropylmethoxy)benzene can be achieved through several methods:

  • Electrophilic Aromatic Substitution: A common synthetic route involves the bromination of 4-(cyclopropylmethoxy)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This method allows for selective bromination at the para position relative to the methoxy group on the benzene ring.
  • Multi-step Synthesis: Industrial production might involve multi-step processes starting from simpler aromatic compounds. These processes include halogenation, alkylation, and purification steps to achieve high yield and purity.

1-Bromo-4-(cyclopropylmethoxy)benzene has potential applications in:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Material Science: Its ability to undergo coupling reactions makes it useful in synthesizing novel materials with tailored properties for applications in electronics or coatings.
  • Chemical Research: The compound serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

1-Bromo-4-(cyclopropylmethoxy)benzene shares structural similarities with several other halogenated aromatic compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
1-Bromo-4-chloro-2-fluoro-3-methoxybenzeneContains bromine, chlorine, fluorine, and methoxy groupsUnique arrangement of halogens affects reactivity
1-Bromo-4-methylbenzeneBromine attached to a methyl-substituted benzeneSimpler structure; lacks cyclopropyl group
1-Bromo-2-cyclopropylmethoxybenzeneCyclopropylmethoxy group at a different positionDifferent substitution pattern may alter reactivity
1-Bromo-4-butoxybenzeneContains a butoxy group instead of cyclopropylDiffering alkoxy substituent affects solubility

The uniqueness of 1-Bromo-4-(cyclopropylmethoxy)benzene lies in its specific arrangement of substituents on the benzene ring, particularly the cyclopropylmethoxy group, which may impart distinct chemical properties and reactivity compared to other halogenated compounds.

XLogP3

3.3

Wikipedia

1-Bromo-4-(cyclopropylmethoxy)benzene

Dates

Modify: 2023-08-15

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